molecular formula C7H3F2N B2700674 4-Ethynyl-3,5-difluoropyridine CAS No. 1824403-41-9

4-Ethynyl-3,5-difluoropyridine

Cat. No. B2700674
CAS RN: 1824403-41-9
M. Wt: 139.105
InChI Key: BRGPGORZRVXPPJ-UHFFFAOYSA-N
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Description

4-Ethynyl-3,5-difluoropyridine is a chemical compound with the molecular formula C7H3F2N . It has a molecular weight of 139.1 and is typically found in powder form . The compound’s IUPAC name is this compound .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in recent literature . Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F2N/c1-2-5-6 (8)3-10-4-7 (5)9/h1,3-4H . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Rational Assembly and Luminescence Properties

4-Ethynylpyridine derivatives have been utilized to synthesize novel silver–ethynide complexes. These complexes exhibit unique luminescence properties and form rigid 3D coordination networks through silver–ethynide and argentophilic interactions, demonstrating the potential of ethynylpyridine compounds in creating novel organometallic luminescent materials (Zhang et al., 2010).

Functional Fluorophores

Ethynylpyridine moieties have been incorporated into functional chromophores for the development of cruciforms that respond to protons and selected metal ions. These cruciforms showcase donor-acceptor substitution leading to distinct molecular orbital patterns and selective fluorescence responses, highlighting their potential as fluorescent sensors (Zucchero et al., 2006).

Supramolecular Chemistry

4-Ethynylpyridine has played a crucial role in the synthesis of supramolecular hetero-bimetallacycles with significant anticancer potency. These complexes, achieved through strategic ligand design, underscore the compound's utility in constructing complex molecular architectures for biomedical applications (Mishra et al., 2014).

Molecular Electronics

In the realm of molecular electronics, 4-Ethynyl-3,5-difluoropyridine derivatives have been identified as components of a programmable molecular diode driven by charge-induced conformational changes. This application demonstrates the compound's relevance in developing nanoscale electronic devices capable of memory storage or actuation functions (Derosa et al., 2003).

Catalysis

Nickel pyridinethiolate complexes, incorporating ethynylpyridine derivatives, have been explored as catalysts for light-driven hydrogen production from aqueous solutions. These noble-metal-free systems present an environmentally friendly and cost-effective approach to hydrogen production, highlighting the versatile catalytic applications of ethynylpyridine compounds (Han et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Fluoropyridines, including 4-Ethynyl-3,5-difluoropyridine, present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties .

properties

IUPAC Name

4-ethynyl-3,5-difluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGPGORZRVXPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=NC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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